N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide
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Overview
Description
The compound contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl moiety . This structure is a type of spirocyclic compound, which means it has two rings that share a single atom . The compound also contains an oxalamide group and a 2-chlorobenzyl group .
Molecular Structure Analysis
The compound’s structure includes a spirocyclic ring, an oxalamide group, and a 2-chlorobenzyl group . These groups could influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The compound’s properties would be influenced by its structure. For instance, the spirocyclic ring could make it more rigid, potentially affecting its solubility and stability .Scientific Research Applications
Synthesis and Characterization
Compounds with the 1,4-dioxaspiro[4.5]decane motif have been synthesized and characterized for their potential as ligands in metal complexes. For instance, vic-dioxime ligands containing the 1,3-dioxolane ring and different heteroatoms have been prepared and their metal complexes with CoII, NiII, CuII, and ZnII analyzed. These complexes show distinct coordination modes, which are elucidated through elemental analysis, magnetic moments, molar conductances, thermogravimetric analysis, and spectroscopic data (Canpolat & Kaya, 2004).
Biological Evaluation
Further, derivatives of the 1,4-dioxaspiro[4.5]decane structure have been investigated for their biological activities. Some derivatives are potent agonists for specific receptors, indicating their potential in drug development. For example, a series of compounds were synthesized and tested for binding affinity and activity at 5-HT1AR and α1 adrenoceptors, identifying novel partial agonists with high selectivity and potency, which might have implications for developing therapeutic agents (Franchini et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4/c19-15-7-3-2-6-13(15)10-20-16(22)17(23)21-11-14-12-24-18(25-14)8-4-1-5-9-18/h2-3,6-7,14H,1,4-5,8-12H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAURUKHZYKRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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